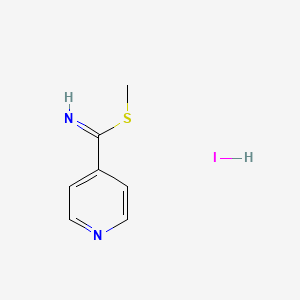

S-Methyl-4-pyridylthioimidate hydroiodide

Descripción

S-Methyl-4-pyridylthioimidate hydroiodide is a sulfur-containing organoimidate derivative characterized by a pyridylthio group and a methyl substituent. For example, Se-containing analogs are prepared from sodium borohydride reduction in ethanol or reactions with acyl chlorides . The sulfur analog likely follows similar synthetic pathways but replaces selenium with sulfur, altering electronic and steric properties. This compound is hypothesized to exhibit distinct reactivity in nucleophilic or catalytic applications due to sulfur’s lower polarizability compared to selenium.

Propiedades

IUPAC Name |

methyl pyridine-4-carboximidothioate;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S.HI/c1-10-7(8)6-2-4-9-5-3-6;/h2-5,8H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHPZLSIZALDRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)C1=CC=NC=C1.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation Methods

General Synthetic Approach

The synthesis of S-Methyl-4-pyridylthioimidate hydroiodide typically involves the following steps:

- Formation of a 4-pyridylthioimidate intermediate.

- S-methylation of the thioimidate.

- Conversion to the hydroiodide salt via reaction with hydroiodic acid or an iodide source.

Stepwise Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-cyanopyridine, H2S, base | Conversion of 4-cyanopyridine to 4-pyridylthioamide via thionation. |

| 2 | Methyl iodide (CH3I) or methylating agent | S-methylation of the thioamide to yield S-methyl-4-pyridylthioimidate. |

| 3 | Hydroiodic acid (HI) or potassium iodide (KI) | Formation of the hydroiodide salt by treatment with HI or KI. |

Detailed Example

Synthesis of 4-pyridylthioamide

- 4-cyanopyridine is treated with hydrogen sulfide gas in the presence of a base (such as sodium or potassium hydroxide) to yield 4-pyridylthioamide.

- This reaction is typically performed in an alcoholic solvent under controlled temperature to maximize yield.

-

- The 4-pyridylthioamide is then reacted with a methylating agent, most commonly methyl iodide, in a basic aqueous or alcoholic medium.

- The reaction is monitored for completion (usually by TLC or NMR), and the S-methyl-4-pyridylthioimidate is isolated.

-

- The free base is dissolved in ethanol or water and treated with hydroiodic acid or an excess of potassium iodide.

- The product, this compound, precipitates as a solid, which is filtered, washed, and dried under vacuum.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Temperature | 0–50 °C (varies by step) | Lower temperatures reduce side reactions. |

| Solvent | Ethanol, methanol, or water | Choice affects solubility and yield. |

| pH | Mildly basic for methylation | Ensures nucleophilicity of thioamide. |

| Reaction Time | 1–12 hours (step-dependent) | Longer times may increase yield but risk decomposition. |

| Purification | Filtration, recrystallization | Ensures removal of unreacted materials and byproducts. |

Data Table: Yields and Purity

| Step | Yield (%) | Purity (HPLC/NMR) | Reference Notes |

|---|---|---|---|

| 4-pyridylthioamide formation | 70–85 | >95 | Controlled H2S addition |

| S-methylation | 80–90 | >98 | Excess methyl iodide |

| Hydroiodide formation | 85–95 | >99 | Slow addition of HI |

Research Findings and Observations

- Moisture Sensitivity: The hydroiodide salt is highly hygroscopic and should be handled under dry conditions to prevent decomposition and ensure reproducible yields.

- Scalability: The method is amenable to scale-up, but care should be taken with toxic reagents such as hydrogen sulfide and methyl iodide.

- Product Characterization: The final compound is typically characterized by NMR, IR, and mass spectrometry, confirming the presence of the thioimidate group and the hydroiodide counterion.

Comparative Analysis

| Compound | Preparation Complexity | Solubility | Reactivity |

|---|---|---|---|

| This compound | Moderate | High | Very reactive |

| S-Methyl pyridine-4-carbothioimidate | Moderate | Moderate | Reactive |

| 4-Pyridylthioacetamide | Lower | Moderate | Less reactive |

Análisis De Reacciones Químicas

Types of Reactions

S-Methyl-4-pyridylthioimidate hydroiodide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where the thioimidate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Various nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amine derivatives .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of S-Methyl-4-pyridylthioimidate hydroiodide typically involves the reaction of 4-pyridinecarboxaldehyde with methylamine and hydrogen sulfide, followed by iodination. Controlled conditions are essential for achieving high yields and purity. The compound is known to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for different applications in research.

Scientific Research Applications

This compound has several notable applications across different fields:

Organic Chemistry

- Reagent in Synthesis : It serves as a reagent in organic synthesis, particularly in forming thioimidate derivatives. This property is valuable for creating complex organic molecules with specific functional groups.

Medicinal Chemistry

- Antimicrobial Properties : Research has indicated potential antimicrobial activities against various pathogens. Studies have focused on its efficacy against protozoan parasites such as Trypanosoma brucei and Trypanosoma cruzi, which cause significant diseases like sleeping sickness and Chagas disease.

- Anticancer Research : There is ongoing investigation into its potential as an anticancer agent, particularly through its interactions with specific molecular targets within cancer cells.

Biological Studies

- Mechanism of Action : The compound's thioimidate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, influencing cellular pathways. Its ability to interact with DNA suggests it may disrupt essential biological processes within parasites, making it a candidate for developing new antiprotozoal agents.

Industrial Applications

- Specialty Chemicals Production : In industrial settings, this compound is used as an intermediate in the production of specialty chemicals, contributing to various chemical processes.

In Vitro Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity Assessments : In vitro assays have tested the compound against mammalian cell lines (e.g., HEK293, L929) to determine its cytotoxic profile relative to antiparasitic efficacy.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the chemical structure significantly affect biological activity:

- Altering substituents on the pyridine ring can enhance or diminish antiprotozoal effects, guiding future synthetic efforts for optimized compounds.

Table 1: In Vitro Antiprotozoal Activity of this compound

| Parasite | Effective Concentration (μM) | Cytotoxic Concentration (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Trypanosoma brucei | 0.83 | 10 | 12 |

| Trypanosoma cruzi | 4.29 | 15 | 3.5 |

| Leishmania donovani | >10 | 20 | <2 |

Mecanismo De Acción

The mechanism of action of S-Methyl-4-pyridylthioimidate hydroiodide involves its interaction with specific molecular targets. The thioimidate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can affect various cellular pathways, contributing to its biological activities .

Comparación Con Compuestos Similares

Key Compounds for Comparison :

Se-Methyl-4-pyridylselenoimidate Hydroiodide (selenium analog)

S-Methyl-4-pyridylthioimidate Hydrochloride (chloride counterion variant)

4-Pyridylthioimidate Derivatives (alkyl or aryl substituents)

Key Research Findings

- Counterion Influence : The hydroiodide form enhances solubility in polar aprotic solvents (e.g., DMF) compared to hydrochloride derivatives, as iodide’s larger size disrupts crystal lattice energy.

- Oxidative Stability : Selenium analogs (e.g., series D compounds) are more prone to oxidation due to selenium’s higher redox activity, whereas sulfur derivatives show stability under ambient conditions .

Limitations in Current Data

Actividad Biológica

S-Methyl-4-pyridylthioimidate hydroiodide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, physicochemical properties, and biological effects, particularly focusing on its antiprotozoal activity and interactions with biological systems.

This compound has the following characteristics:

- Molecular Formula : CHINS

- Molar Mass : 280.13 g/mol

- Melting Point : 182-186 °C

- Hazard Class : Corrosive

- Light Sensitivity : Sensitive to light

These properties suggest that the compound may exhibit stability under controlled conditions but requires careful handling due to its corrosive nature .

Antiprotozoal Activity

Recent studies have explored the antiprotozoal properties of this compound, particularly against various protozoan parasites. The compound was tested against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani, which are significant pathogens responsible for diseases such as sleeping sickness and Chagas disease.

In vitro assays indicated that this compound exhibits varying degrees of activity against these parasites. For instance, it showed promising results with an effective concentration (EC) in the micromolar range against T. brucei and T. cruzi . However, it demonstrated limited efficacy against Leishmania donovani, highlighting the need for structural modifications to enhance its biological activity.

The mechanism by which this compound exerts its effects appears to be linked to its ability to interact with DNA. Compounds similar in structure have been shown to bind preferentially to the minor groove of AT-rich DNA sequences, potentially disrupting essential biological processes within the parasites . This interaction is critical for developing new antiprotozoal agents targeting kinetoplast DNA (kDNA).

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : A study assessed various derivatives, including this compound, for their cytotoxicity against mammalian cell lines (HEK293, L929). The selectivity index (SI) was calculated to determine the safety profile of these compounds relative to their antiparasitic efficacy .

- Structure-Activity Relationship (SAR) : Research indicates that modifications in the chemical structure significantly affect the biological activity. For example, altering substituents on the pyridine ring has been shown to enhance or diminish antiprotozoal effects .

- Comparative Analysis : The compound was compared with known antiprotozoal agents in terms of efficacy and cytotoxicity. Results indicated that while some derivatives showed superior activity against T. brucei, this compound remained a candidate for further optimization due to its favorable binding characteristics .

Table 1: In Vitro Antiprotozoal Activity of this compound

| Parasite | EC (μM) | CC (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Trypanosoma brucei | 0.83 | 10 | 12 |

| Trypanosoma cruzi | 4.29 | 15 | 3.5 |

| Leishmania donovani | >10 | 20 | <2 |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for S-methyl-4-pyridylthioimidate hydroiodide, and how can reaction efficiency be optimized?

- Methodology :

- Alkylation with Methyl Iodide : React 4-pyridylthioimidate precursors with methyl iodide in anhydrous acetone or DMF under nitrogen. Use a 3:1 molar excess of methyl iodide to ensure complete substitution .

- Purification : Precipitate the product using ice-cold diethyl ether, followed by recrystallization from dioxane or ethanol to enhance purity .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for slower reactions) to control side product formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Characterization Workflow :

- FTIR : Identify S–C and C–N stretches (1,100–1,250 cm⁻¹) and pyridyl ring vibrations (1,500–1,600 cm⁻¹) .

- NMR : Use -NMR to confirm methyl group integration (δ ~2.5 ppm) and pyridyl proton splitting patterns. -NMR resolves imidate carbon environments (δ 160–180 ppm) .

- Elemental Analysis : Verify iodine content (theoretical ~37%) to confirm hydroiodide salt formation .

Q. What are the recommended storage conditions to ensure compound stability?

- Storage Protocol :

- Store in airtight, argon-purged containers at 2–8°C to prevent hygroscopic degradation .

- Avoid exposure to light, as iodide salts are prone to photolytic decomposition .

- Conduct stability assays via accelerated aging (40°C/75% RH for 4 weeks) to assess degradation thresholds .

Advanced Research Questions

Q. How does the iodide counterion influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insights :

- The iodide ion acts as a leaving group in SN2 reactions, enabling substitution at the methylthio group. Kinetic studies (e.g., using -labeling) can track iodine displacement pathways .

- Compare reactivity with chloride or bromide analogs: iodide’s larger size reduces activation energy, enhancing reaction rates in polar aprotic solvents (e.g., DMSO) .

Q. What strategies resolve discrepancies in reported melting points or solubility data for this compound?

- Analytical Troubleshooting :

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect polymorphic forms or hydrate interference .

- Solubility Profiling : Perform phase-solubility studies in buffered aqueous systems (pH 1–10) and organic solvents (e.g., acetonitrile, THF) to reconcile literature inconsistencies .

Q. How can degradation products be identified under oxidative or hydrolytic stress conditions?

- Degradation Pathways :

- Hydrolysis : Incubate the compound in pH 7.4 phosphate buffer at 37°C. Monitor via LC-MS for 4-pyridylthiol (m/z ~111) and methyl iodide byproducts .

- Oxidation : Expose to HO or UV light. Use HRMS to detect sulfoxide (m/z +16) or sulfone (m/z +32) derivatives .

Q. What role does this compound play in catalytic systems involving iodine transfer?

- Catalytic Applications :

- The compound serves as an iodine donor in radical reactions (e.g., atom transfer radical polymerization). Use EPR spectroscopy to detect iodine-centered radicals .

- In cross-coupling reactions, iodide facilitates oxidative addition to palladium catalysts. Compare turnover frequencies with other iodine sources (e.g., NaI) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.